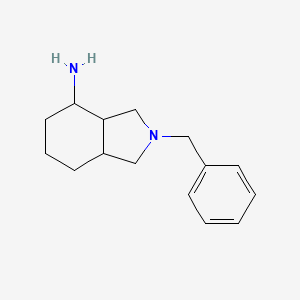

2-benzyloctahydro-1H-isoindol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyloctahydro-1H-isoindol-4-amine (2-BHIA) is an organic compound with a molecular weight of 273.39 g/mol. It is a derivative of isoindole, an important class of compounds used in the synthesis of a wide range of compounds. 2-BHIA is a versatile compound with a wide range of applications in scientific research, laboratory experiments, and drug development.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Isoindole derivatives, such as those related to 2-benzyloctahydro-1H-isoindol-4-amine, are integral to the development of novel synthetic methodologies. For instance, a quaternary ammonium salt-promoted multi-component reaction in water facilitates the concise synthesis of 2,3-dihydro-1H-isoindolin-1-one derivatives, showcasing the compound's utility in green chemistry due to its water-mediated reaction conditions (Han et al., 2017). Additionally, the palladium-catalyzed cycloaminocarbonylation of 2-(1H-indol-2-yl)phenyl tosylates with CO represents an efficient method for preparing structurally significant isoindolo[2,1-a]indol-6-ones, demonstrating the compound's versatility in creating complex molecular architectures (Liu et al., 2017).

Applications in Material Science

Isoindole derivatives have found applications in material science, particularly in the development of novel dyes and pigments. Chiral benzo-fused aza-BODIPYs with optical activity extending into the near-IR range have been synthesized, indicating the potential of isoindole derivatives in creating optically active materials for applications in organic electronics and photonics (Zhang et al., 2016).

Pharmaceutical Research

In pharmaceutical research, the structural complexity and variability of isoindole derivatives facilitate the exploration of new medicinal compounds. For example, amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlight the therapeutic potential of isoindole-based compounds, underscoring their role in developing new anticancer agents (Bradshaw et al., 2002).

Mecanismo De Acción

Target of Action

The primary targets of 2-benzyloctahydro-1H-isoindol-4-amine are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research , it may influence protein expression or function, but specific effects will depend on the compound’s targets and mode of action.

Análisis Bioquímico

Biochemical Properties

2-Benzyloctahydro-1H-isoindol-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating their activity, depending on the context . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider . Over time, the compound may degrade, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, which may be reversible or irreversible depending on the context .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, it may have beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At higher doses, toxic or adverse effects can be observed, including cellular damage or disruption of normal physiological processes . Threshold effects are also noted, where a specific dosage range is required to achieve the desired effect without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may enhance or inhibit specific enzymatic reactions, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and potential side effects, as it may concentrate in certain tissues or organs .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUBZVXFIONOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)